3-Cyclopropyl-5-(5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-2-yl)-1,2,4-oxadiazole
Overview
Description
3-Cyclopropyl-5-(5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-2-yl)-1,2,4-oxadiazole, also known as 3-CP-THIP, is a novel compound that has been studied for its psychostimulant, anti-inflammatory, and analgesic properties. It is a derivative of the imidazopyridine scaffold, which has been studied for its potential use in the treatment of a variety of diseases and conditions. 3-CP-THIP has been shown to possess a variety of pharmacological activities, including antinociceptive, anti-inflammatory, and psychostimulant effects. This review will provide an overview of the synthesis, biological activities, and potential therapeutic applications of 3-CP-THIP.
Scientific Research Applications
Drug Development
The structure of “3-Cyclopropyl-5-(5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-2-yl)-1,2,4-oxadiazole” suggests potential use in drug development due to the presence of an oxadiazole ring, which is known for its pharmacological properties. This compound could be explored for its antibacterial activity as similar structures have shown promise in this field .
Targeted Protein Degradation
Compounds with similar tetrahydroimidazo[1,2-a]pyrazine scaffolds have been utilized as linkers in PROTAC (proteolysis targeting chimera) development for targeted protein degradation . This application is crucial in designing new therapeutic strategies for diseases like cancer.
Neuroprotection
Imidazo[1,2-a]pyrimidine derivatives have been investigated for their neuroprotective properties, particularly in reducing neurotoxic injury associated with anoxia or ischemia . The related structure of the compound may offer similar benefits.
Chemical Synthesis
The compound’s unique structure could be valuable in chemical synthesis as a building block for creating more complex molecules. Its potential for regioselective synthesis could be beneficial in developing new synthetic methodologies .
Analytical Chemistry
The detailed structural information available for this compound suggests it could be used as a standard or reference material in analytical chemistry applications such as NMR, HPLC, LC-MS, and UPLC .
properties
IUPAC Name |
3-cyclopropyl-5-(5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-2-yl)-1,2,4-oxadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O/c1-2-7(1)10-14-11(17-15-10)8-6-16-4-3-12-5-9(16)13-8/h6-7,12H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDDJGTYPVLIZIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NOC(=N2)C3=CN4CCNCC4=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclopropyl-5-(5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-2-yl)-1,2,4-oxadiazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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